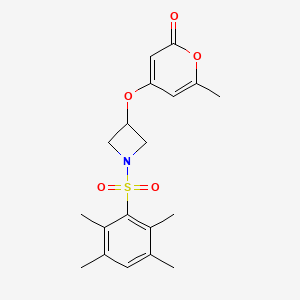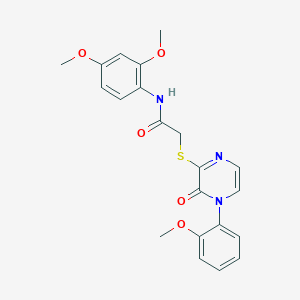![molecular formula C24H25N5O4 B3002708 8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 887696-76-6](/img/structure/B3002708.png)
8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of imidazo[2,1-f]purine-2,4-dione, which is a class of compounds known for their potential biological activities. The structure of the compound suggests that it may have interesting interactions with biological targets due to the presence of the imidazo[2,1-f]purine core and the substituted phenyl groups.
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine derivatives can be complex, involving multiple steps and the potential for regiospecific modifications. For example, the synthesis of 6-(azolyl)purines, which are structurally related to the compound of interest, involves the treatment of dichloropurine with imidazole and subsequent reactions to introduce various substituents at specific positions on the purine ring . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is characterized by the purine core and the imidazole ring. X-ray crystallography of related compounds has shown that the purine and appended azolyl rings can adopt coplanar or twisted conformations, which can influence the compound's interactions with its environment . The specific twist angles and the shielding effect above the N7 atom of the purine ring are important structural features that can affect the compound's reactivity and binding properties.
Chemical Reactions Analysis
The reactivity of imidazo[2,1-f]purine derivatives can be influenced by the substituents on the purine ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the nucleophilic substitution reactions, as seen in the photochemical substitution of related naphth[2,3-d]imidazole diones . The compound of interest may undergo similar reactions, with the dimethoxyphenyl and phenethyl groups potentially directing the reactivity in specific ways.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine derivatives, such as their acid-base behavior, are crucial for understanding their biological activity. The dissociation constant (pKa) of these compounds can be determined experimentally or calculated computationally, providing insights into their protonation states under physiological conditions . Such properties are essential for predicting the compound's solubility, stability, and interaction with biological targets like the serotonin transporter.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A series of derivatives, including those related to 8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, were synthesized and evaluated for their pharmacological properties. These compounds have shown potential in preclinical studies for certain central nervous system activities. Specifically, compounds in this series have been observed to exert anxiolytic-like and antidepressant-like activity in various animal models (Zagórska et al., 2009).
Receptor Affinity and Phosphodiesterase Activity
Another study focused on the receptor affinity of this class of compounds for serotonin and dopamine receptors, as well as their inhibitory potency for phosphodiesterases - particularly PDE4B1 and PDE10A. The research has been instrumental in identifying promising structures for further modification, particularly in the context of developing hybrid ligands with potential therapeutic applications (Zagórska et al., 2016).
Molecular Docking and SAR Studies
Further studies in this area have included structure-activity relationship (SAR) analyses and molecular docking studies. These efforts aim to understand the relationship between the molecular structure of these compounds and their biological activity. This approach is vital for developing compounds with improved receptor affinity and selectivity, particularly towards serotonin and dopamine receptors. The results have highlighted the importance of certain substituents for receptor affinity and have led to the identification of potential anxiolytic and antidepressant agents (Zagórska et al., 2015).
A3 Adenosine Receptor Antagonism
Additionally, some derivatives in this class have been identified as potent and selective A3 adenosine receptor antagonists. This is significant as adenosine receptors are involved in various physiological processes, and their modulation can have therapeutic implications. For instance, one compound in this category showed a particularly high affinity for the A3 receptor, which could have implications for the development of new therapeutic agents (Baraldi et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-26-21-20(22(30)29(24(26)31)12-11-16-7-5-4-6-8-16)28-14-13-27(23(28)25-21)18-15-17(32-2)9-10-19(18)33-3/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUAUEQNXGCANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCN(C4=N2)C5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B3002626.png)
![1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B3002629.png)
![2,4-Dimethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002630.png)

![3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B3002634.png)
![N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3002635.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3002636.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)





